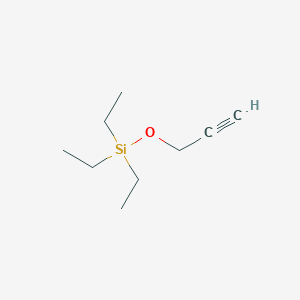
Silane, triethyl(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Silane, triethyl(2-propynyloxy)-” is a chemical compound with the molecular formula C9H18OSi . It is also known by other names such as “Triethyl (2-propyn-1-yloxy)silane” and "Propargyl Triethylsilylether" . Its average mass is 170.324 Da and its monoisotopic mass is 170.112686 Da .
Synthesis Analysis
While specific synthesis methods for “Silane, triethyl(2-propynyloxy)-” were not found, silanes in general can be synthesized using various methods . For instance, a new silane coupling agent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of “Silane, triethyl(2-propynyloxy)-” consists of a silane group (Si) attached to a propynyloxy group . The molecular formula is C9H18OSi .Chemical Reactions Analysis
While specific chemical reactions involving “Silane, triethyl(2-propynyloxy)-” were not found, silanes are known to offer unique chemistry due to the outstanding affinity from silicon to oxygen and fluorine .Physical And Chemical Properties Analysis
“Silane, triethyl(2-propynyloxy)-” is a chemical compound with an average mass of 170.324 Da and a monoisotopic mass of 170.112686 Da . Further physical and chemical properties were not found in the search results.Wirkmechanismus
The “coupling” mechanism of organofunctional silanes, such as “Silane, triethyl(2-propynyloxy)-”, depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .
Safety and Hazards
“Silane, triethyl(2-propynyloxy)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gear, using only non-sparking tools, and avoiding heat, sparks, open flames, and hot surfaces .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
61157-25-3 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
triethyl(prop-2-ynoxy)silane |
InChI |
InChI=1S/C9H18OSi/c1-5-9-10-11(6-2,7-3)8-4/h1H,6-9H2,2-4H3 |
InChI-Schlüssel |
ASTGRWDWZAQLPJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCC#C |
Kanonische SMILES |
CC[Si](CC)(CC)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




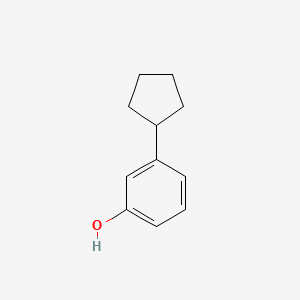

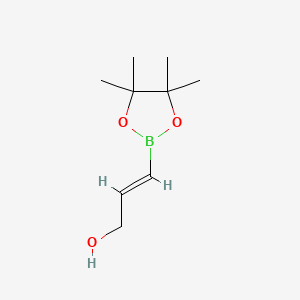



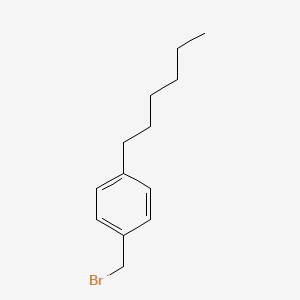


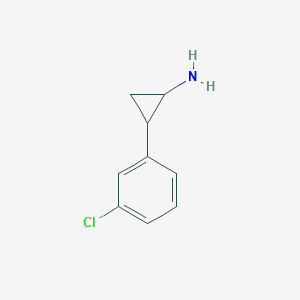
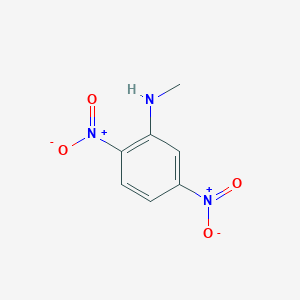
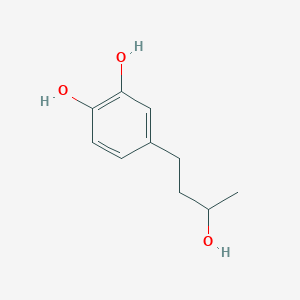
![Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B3192160.png)